molecular formula C15H13N3O4 B2706341 5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-29-8

5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2706341
CAS No.: 1021052-29-8
M. Wt: 299.286
InChI Key: PUOFQYMXNHSPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[4,5-b]pyridine class, characterized by a fused imidazole-pyridine core. The structure features:

  • 2-Methyl group on the imidazole ring.
  • Carboxylic acid group at position 7, enhancing solubility and enabling salt formation or derivatization.

Properties

IUPAC Name

5-(3-hydroxy-4-methoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-7-16-13-9(15(20)21)6-10(18-14(13)17-7)8-3-4-12(22-2)11(19)5-8/h3-6,19H,1-2H3,(H,20,21)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOFQYMXNHSPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C=C3)OC)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound that belongs to the imidazo[4,5-b]pyridine class, known for its diverse biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H15_{15}N3_3O4_4
  • Molecular Weight : 361.3 g/mol
  • CAS Number : 1020978-28-2

Biological Activity Overview

The imidazo[4,5-b]pyridine derivatives have been extensively studied for their anticancer and anti-inflammatory properties. The specific compound in focus has shown promising results in various preclinical studies.

Anticancer Activity

Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth through several mechanisms:

  • Apoptosis Induction : The compound has been shown to reduce levels of Mcl-1, an anti-apoptotic protein, leading to the activation of caspases (caspase 3/7), which are crucial for the apoptotic process. This mechanism was highlighted in studies involving human colon carcinoma (HCT-116) and breast carcinoma (MCF-7) cell lines .
  • Cell Proliferation Inhibition : In vitro assays demonstrated significant anti-proliferative effects against various cancer cell lines. For instance, lead compounds from similar structural classes exhibited IC50_{50} values ranging from 0.01 µM to 49.85 µM against MCF-7 and A549 cell lines, indicating potent cytotoxicity .

Anti-inflammatory Activity

The compound also shows potential as an anti-inflammatory agent. Studies have indicated that imidazo[4,5-b]pyridine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring enhance anti-inflammatory effects .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionCell Lines TestedIC50_{50} Values (µM)
Apoptosis InductionReduces Mcl-1 levels; activates caspasesHCT-116, MCF-70.01 - 49.85
Anti-proliferativeInhibits cell growthVarious cancer lines0.01 - 49.85
Anti-inflammatoryInhibits cytokines and inflammatory enzymesNot specifiedN/A

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit promising anticancer properties. The compound has been studied for its effects on various cancer cell lines:

  • Mechanism of Action : The imidazo[4,5-b]pyridine structure allows for interaction with specific kinases involved in cancer cell proliferation. For example, it has been reported to inhibit Aurora-A kinase, which is crucial for mitotic progression in cancer cells .
  • Case Studies :
    • A study demonstrated that related compounds showed IC50 values as low as 0.39 µM against A549 lung cancer cells and 0.46 µM against MCF-7 breast cancer cells .
    • Another investigation highlighted that certain derivatives exhibited significant cytotoxicity against Hep-2 and P815 cell lines, indicating a potential role in targeted cancer therapy .

Antiviral Properties

The imidazo[4,5-b]pyridine derivatives have also been evaluated for antiviral activities. Their ability to interfere with viral replication makes them candidates for further development:

  • Research Findings : Compounds within this class have shown effectiveness against various viruses by inhibiting viral enzymes critical for replication .

Anti-inflammatory Effects

In addition to anticancer and antiviral properties, the compound has been investigated for its anti-inflammatory effects:

  • Mechanism : The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:

Substituent Effect on Activity Notes
Hydroxy GroupIncreases solubility and bioavailabilityEnhances interaction with biological targets
Methoxy GroupModulates electronic propertiesAffects binding affinity to receptors

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents Functional Differences Key Features References
Target Compound C₁₆H₁₃N₃O₄ 311.3 5-(3-hydroxy-4-methoxyphenyl), 2-methyl, 7-carboxylic acid - Enhanced solubility via polar groups; potential kinase inhibition -
5-(4-Methoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carbohydrazide C₁₅H₁₉N₅O₂ 301.4 4-methoxyphenyl, 3-(2-hydroxyethyl), carbohydrazide Carbohydrazide replaces carboxylic acid; hydroxyethyl adds flexibility Likely improved metabolic stability
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid C₈H₆ClN₃O₂ 227.6 5-chloro, 1-methyl Chlorine increases lipophilicity; methyl at N1 alters steric profile Potential halogen bonding in target interactions
Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylate C₁₆H₁₆FN₃O₂ 301.3 4-fluorophenyl, 2,3-dimethyl, ester Ester group reduces solubility; fluorine enhances electronegativity Improved membrane permeability
5-(3,4-Dimethoxyphenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid C₂₀H₂₀N₄O₄S 412.5 Thiazolo core, 3,4-dimethoxyphenyl, piperidin-1-yl Thiazole replaces imidazole; piperidine adds basicity Altered binding kinetics due to heterocycle variation

Impact of Substituents on Physicochemical Properties

Phenyl Ring Modifications: The 3-hydroxy-4-methoxyphenyl group in the target compound provides dual hydrogen-bond donors/acceptors, enhancing interactions with polar residues in enzymatic pockets . In contrast, 4-fluorophenyl () increases lipophilicity, favoring blood-brain barrier penetration .

Functional Groups at Position 7 :

  • Carboxylic acid improves aqueous solubility and enables salt formation (e.g., hydrochloride in ) .
  • Amides (e.g., ) and esters () reduce solubility but increase metabolic stability and oral bioavailability .

Heterocycle Variations: Replacement of imidazole with thiazole () alters electronic properties and ring planarity, affecting binding affinity .

Q & A

Q. How can the synthesis of 5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid be optimized for higher yield?

Methodological Answer: Synthesis optimization can leverage phase transfer catalysis (PTC) under solid-liquid conditions, as demonstrated for analogous imidazo[4,5-b]pyridine derivatives. Key steps include:

  • Reacting substituted pyridinediamine precursors with aldehydes in dimethylformamide (DMF) at 80–100°C.
  • Using p-toluenesulfonic acid as a catalyst to enhance cyclization efficiency.
  • Purifying via column chromatography with ethyl acetate/hexane gradients to isolate the carboxylic acid moiety .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should they be applied?

Methodological Answer:

  • ¹H/¹³C NMR : Dissolve the compound in deuterated DMSO to observe aromatic protons (6.5–8.5 ppm) and methoxy/hydroxy groups (3.8–5.5 ppm). Assign peaks using 2D COSY and HSQC for overlapping signals.
  • IR Spectroscopy : Confirm carboxylic acid (2500–3300 cm⁻¹ broad O-H stretch, 1680–1720 cm⁻¹ C=O) and imidazole ring (1600–1650 cm⁻¹ C=N) functionalities.
  • Mass Spectrometry : Use ESI-MS in negative ion mode to verify molecular ion peaks and fragmentation patterns .

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4).
  • For low solubility, employ co-solvents like PEG-400 or cyclodextrin-based encapsulation. Monitor stability via UV-Vis spectroscopy at 270–300 nm (aromatic absorbance) .

Q. What storage conditions are recommended to maintain compound stability?

Methodological Answer:

  • Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation of the hydroxy and methoxy groups.
  • Avoid repeated freeze-thaw cycles; prepare aliquots in amber vials to limit light-induced degradation .

Advanced Research Questions

Q. What steps are essential for resolving the crystal structure of this compound using X-ray crystallography?

Methodological Answer:

  • Crystallization : Use vapor diffusion with methanol/water (7:3) at 4°C to grow single crystals.
  • Data Collection : Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation.
  • Refinement : Apply SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters. Validate with ORTEP-3 for thermal ellipsoid visualization .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Generate a 3D structure using Gaussian at the B3LYP/6-31G* level.
  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases), focusing on hydrogen bonding with the carboxylic acid group and π-π stacking of the aryl rings. Validate with MD simulations in GROMACS .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring, methyl group replacement).
  • Test against enzyme targets (e.g., cytochrome P450) using fluorescence-based assays. Correlate activity trends with Hammett σ values or steric parameters .

Q. How can contradictory spectral data be resolved during structural elucidation?

Methodological Answer:

  • For ambiguous NMR signals, use heteronuclear 2D experiments (HMBC to correlate ¹³C-¹H over long ranges) or NOESY for spatial proximity.
  • Cross-validate with IR and high-resolution MS to distinguish between tautomeric forms or rotational isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.